4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl
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Overview
Description
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 3, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a trimethyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: This method involves the alkylation of a brominated biphenyl with methyl groups using a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Bromo-1,1’-biphenyl: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,3,4’-Trimethyl-1,1’-biphenyl: Lacks the bromine atom, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C15H15Br |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3 |
InChI Key |
JWZPBZOZUVKULH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C |
Origin of Product |
United States |
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